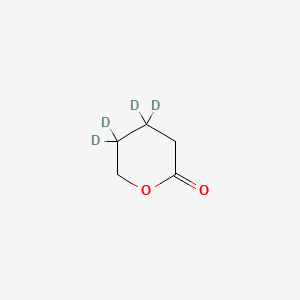

delta-Valerolactone-3,3,4,4-D4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

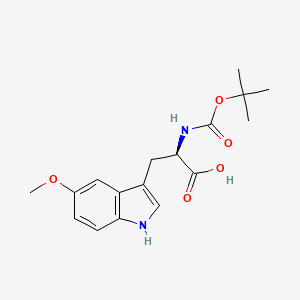

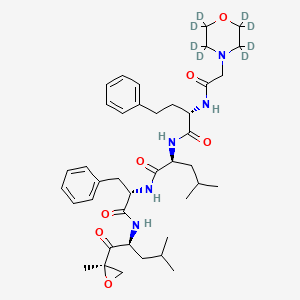

Delta-Valerolactone-3,3,4,4-D4 is a chemical compound with the molecular formula C5H4D4O2 . It is a variant of delta-valerolactone, a lactone used as a chemical intermediate in processes such as the production of polyesters .

Synthesis Analysis

The synthesis of delta-valerolactone and its variants has been a subject of research. One method involves the ring-opening polymerization (ROP) of lactones catalyzed by 1,5,7-triazabicyclo[4,4,0]decane-5-ene (TBD), which is a highly efficient method for synthesizing aliphatic polyester materials . Another method involves the coupling of hydrogenation and dehydrogenation .Chemical Reactions Analysis

The ring-opening polymerization (ROP) of lactones catalyzed by 1,5,7-triazabicyclo[4,4,0]decane-5-ene (TBD) is a highly efficient method for synthesizing aliphatic polyester materials . In addition, the coupling of hydrogenation and dehydrogenation has been used for the sustainable production of gamma-valerolactone and delta-valerolactone .Aplicaciones Científicas De Investigación

Green Synthesis of Gamma-Valerolactone (GVL)

Applications in Biomass Conversion : GVL is highlighted for its renewable origin and distinct physicochemical properties, showcasing its versatility in applications such as a green solvent, fuel additive, and precursor for valuable chemicals. Research emphasizes the conversion of levulinic acid (LA) to GVL using non-noble metal catalysts, providing a more sustainable and greener synthesis route compared to conventional methods that rely on noble metals. This approach not only signifies a shift towards more eco-friendly chemical processes but also highlights the role of GVL in advancing renewable chemical manufacturing (Dutta et al., 2019).

Biorefinery and Environmental Applications : The utilization of GVL derived from renewable lignocellulosic biomass is presented as a cost-competitive and green platform chemical. The valorization of lignocellulose using GVL not only improves the yield of target products such as sugar monomer and furfural but also exemplifies the circular economy concept where waste is minimized, and efficiency is maximized in the use of natural resources (Xu et al., 2020).

Propiedades

IUPAC Name |

4,4,5,5-tetradeuteriooxan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJPLYNZGCXSJM-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=O)OCC1([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

delta-Valerolactone-d4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B569308.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B569311.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)